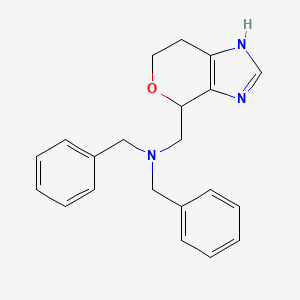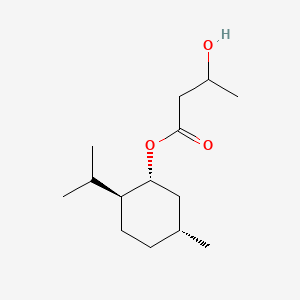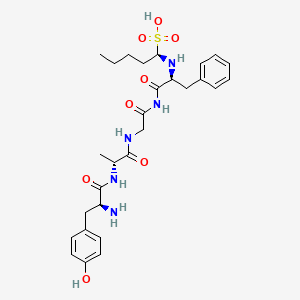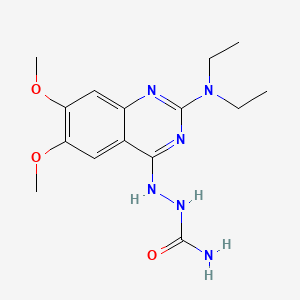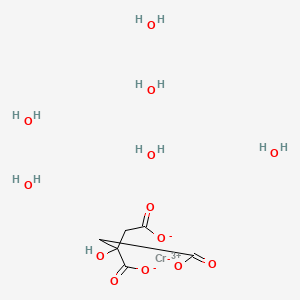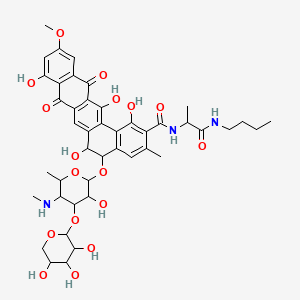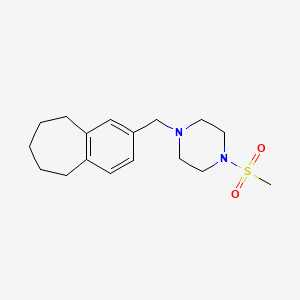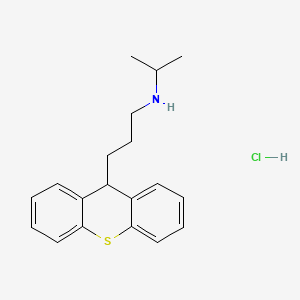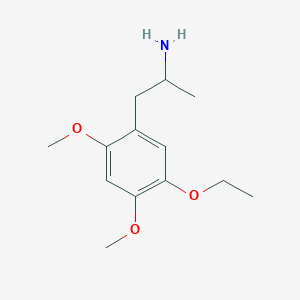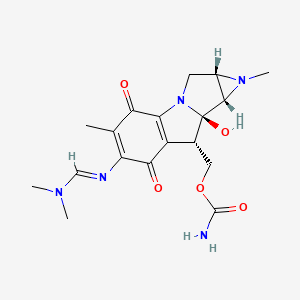
9-epi-7-N-Dimethylaminomethylenemitomycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-epi-7-N-Dimethylaminomethylenemitomycin D is a synthetic derivative of mitomycin, a class of antibiotics that exhibit potent antitumor activity This compound is structurally characterized by the presence of a dimethylaminomethylene group, which is believed to enhance its biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-epi-7-N-Dimethylaminomethylenemitomycin D typically involves multiple steps, starting from mitomycin C. The key steps include:
Epimerization: Conversion of mitomycin C to its 9-epi form.
Dimethylaminomethylene Introduction: Reaction with dimethylamine and formaldehyde under controlled conditions to introduce the dimethylaminomethylene group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The process would also involve rigorous purification steps, such as chromatography and crystallization, to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminomethylene group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, under reflux conditions with appropriate solvents.
Major Products:
Oxidation: Formation of oxidized derivatives with altered biological activity.
Reduction: Reduced forms with potential changes in pharmacological properties.
Substitution: Substituted derivatives with modified chemical and biological characteristics.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the reactivity of mitomycin derivatives.
Biology: Investigated for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit tumor growth.
Mecanismo De Acción
The mechanism of action of 9-epi-7-N-Dimethylaminomethylenemitomycin D involves the inhibition of DNA synthesis. The compound intercalates into DNA strands, causing cross-linking and strand breaks. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair.
Comparación Con Compuestos Similares
Mitomycin C: The parent compound, known for its antitumor activity.
Mitomycin A: Another derivative with similar biological properties.
Porfiromycin: A related compound with enhanced stability and activity.
Uniqueness: 9-epi-7-N-Dimethylaminomethylenemitomycin D is unique due to the presence of the dimethylaminomethylene group, which enhances its DNA-binding affinity and biological activity. This structural modification distinguishes it from other mitomycin derivatives and contributes to its potential as a more effective chemotherapeutic agent.
Propiedades
Número CAS |
105616-81-7 |
|---|---|
Fórmula molecular |
C18H23N5O5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
[(4S,6S,7R,8S)-11-(dimethylaminomethylideneamino)-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C18H23N5O5/c1-8-12(20-7-21(2)3)15(25)11-9(6-28-17(19)26)18(27)16-10(22(16)4)5-23(18)13(11)14(8)24/h7,9-10,16,27H,5-6H2,1-4H3,(H2,19,26)/t9-,10+,16+,18-,22?/m1/s1 |
Clave InChI |
KOZLKHPNLSMUOI-MIYKDEQVSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)N=CN(C)C |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



